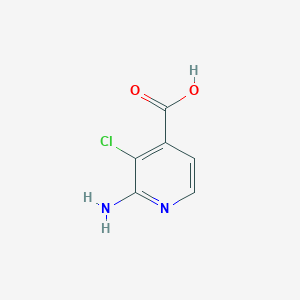

2-Amino-3-chloroisonicotinic acid

Description

Contextual Significance within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a fundamental class of organic compounds, characterized by a pyridine ring bearing one or more carboxyl groups. wikipedia.org The position of the carboxylic acid group on the pyridine ring gives rise to three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgwikipedia.org Each isomer exhibits unique chemical and physical properties, influencing its role in various chemical transformations and applications.

Isonicotinic acid and its derivatives are particularly noteworthy. wikipedia.org The 4-position of the carboxyl group imparts a specific electronic distribution within the pyridine ring, which in turn governs the reactivity of other substituents. The introduction of additional functional groups, such as amino and chloro substituents, further diversifies the chemical space of pyridine carboxylic acids, creating a vast library of compounds with tailored properties. For instance, the presence of an amino group can act as a directing group in electrophilic substitution reactions and as a site for further functionalization, while a chlorine atom can serve as a leaving group in nucleophilic substitution reactions, providing a handle for constructing more complex molecules. guidechem.com

Overview of Academic Inquiry into 2-Amino-3-chloroisonicotinic Acid and Related Pyridine Derivatives

While dedicated scholarly articles on this compound are not widely available, a significant body of research exists for structurally related pyridine derivatives. This academic inquiry provides a framework for understanding the potential research avenues for the title compound. The investigation into these analogues primarily revolves around their synthesis and utility as building blocks in medicinal and materials chemistry.

For example, the methyl ester of a closely related isomer, 3-amino-2-chloroisonicotinic acid , is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds. guidechem.comchemicalbook.comechemi.com Its utility stems from the reactive nature of the amino and chloro groups, which allow for the construction of more complex molecular architectures. guidechem.com Similarly, other substituted pyridine carboxylic acids, such as 2-Chloropyridine-4-carboxylic acid (also known as 2-chloroisonicotinic acid) and various amino-chloro substituted pyridine carboxylic acids, are subjects of synthetic studies. manchesterorganics.comchemicalbook.comsigmaaldrich.comnih.gov

Research in this area often focuses on developing efficient synthetic routes to these substituted pyridines and exploring their subsequent chemical transformations. The insights gained from these studies are crucial for predicting the reactivity and potential applications of lesser-known derivatives like this compound. The collective knowledge on these related compounds suggests that the primary research interest in this compound would likely lie in its potential as a scaffold for the synthesis of novel bioactive molecules and functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

2-amino-3-chloropyridine-4-carboxylic acid |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) |

InChI Key |

RJEDZLTXVLAFRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Chloroisonicotinic Acid and Analogues

Historical Evolution of Synthetic Approaches to 2-Aminoisonicotinic Acid Frameworks

The development of synthetic routes to 2-aminoisonicotinic acid and its derivatives has progressed from harsh, high-temperature methods to more sophisticated and milder chemical strategies. Early approaches often relied on fundamental organic reactions applied to pyridine (B92270) chemistry.

One of the earliest and most direct methods involved the nucleophilic substitution of a suitable precursor, such as 2-chloroisocyanic acid, with ammonia (B1221849). guidechem.com However, this type of reaction often necessitates high temperatures and pressures, and the equipment requirements can be stringent. guidechem.com Another classical approach involves the multi-step transformation of readily available starting materials. For instance, a four-step synthesis for 2-aminonicotinic acid (an isomer of isonicotinic acid) was developed starting from quinoline (B57606). This process includes oxidation of quinoline to form 2,3-pyridinedicarboxylic acid, followed by dehydration to the anhydride. Subsequent ammonolysis and a Hofmann degradation reaction successfully introduce the amino group at the C-2 position. researchgate.net

Other traditional methods include the oxidation of a pre-existing substituted pyridine, such as converting 2-amino-4-methylpyridine (B118599) to 2-aminoisonicotinic acid. guidechem.com A significant challenge in this approach is the potential for the oxidant to degrade the pyridine ring itself, requiring careful control of reaction conditions. guidechem.com

More recent advancements have focused on developing highly efficient, one-pot procedures. A notable example is a synthesis reminiscent of the Guareschi-Thorpe condensation. organic-chemistry.orgacs.org This method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. The reaction proceeds through condensation, hydrolysis, and a selective in situ decarboxylation to produce a variety of substituted 2-amino isonicotinic acids in good yields (60–79%). organic-chemistry.org This modern approach represents a significant leap forward, offering a streamlined and versatile route to these valuable compounds under milder, often aqueous, basic conditions. organic-chemistry.orgacs.org

Nucleophilic Substitution Pathways in the Synthesis of 2-Amino-3-chloroisonicotinic Acid

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. This pathway involves the displacement of a halide, typically chloride, from an electron-deficient pyridine ring by an amine nucleophile.

The most direct synthesis of this compound via nucleophilic substitution starts with a di-halogenated pyridine precursor, such as 2,3-dichloroisonicotinic acid or its corresponding ester. The reaction proceeds by the selective amination at the C-2 position, which is activated by the electron-withdrawing nitrogen atom in the pyridine ring and the adjacent carboxyl group.

The general reaction involves treating the halogenated pyridine with an ammonia source, such as aqueous ammonia or liquid ammonia under pressure. guidechem.comgoogle.com For example, the synthesis of the related 2-aminonicotinic acid has been achieved by reacting 2-chloro-3-trichloromethylpyridine with liquid ammonia under pressure, followed by hydrolysis of the trichloromethyl group to a carboxylic acid. google.com This process yielded the final product with high purity (97%) and a total yield of 89.2%. google.com The substitution of a halide on a carboxylic acid framework is a well-established method for producing amino acids.

The mechanism for this transformation follows the general SNAr pathway. The amine nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the chloride ion.

The choice of solvent and the control of basicity are critical for the success of nucleophilic substitution reactions on pyridine rings.

Solvents : Polar solvents are generally preferred for these reactions as they can help to dissolve the polar starting materials and stabilize the charged intermediates formed during the SNAr mechanism. guidechem.com Water is often used as a solvent when aqueous ammonia is the nucleophile.

Basicity : The basicity of the reaction medium plays a dual role. Firstly, a base may be required to neutralize the acid (e.g., HCl) that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the products. Secondly, after the reaction is complete, the pH of the solution must be carefully adjusted. The product, this compound, is an amphoteric molecule containing both a basic amino group and an acidic carboxyl group. guidechem.com Therefore, adjusting the pH to the isoelectric point (typically a slightly acidic to neutral condition) is essential to precipitate the product and achieve effective isolation and purification. guidechem.comgoogle.com

Catalytic Approaches to this compound Synthesis

To overcome the often harsh conditions required for traditional nucleophilic substitution, modern catalytic methods have been developed. Copper and palladium-catalyzed reactions are particularly prominent for the formation of carbon-nitrogen bonds in the synthesis of aromatic amines.

Copper-catalyzed amination, often referred to as the Ullmann condensation or Ullmann-type coupling, is a powerful method for forming C-N bonds with aryl halides. While early Ullmann reactions required stoichiometric amounts of copper and high temperatures, modern protocols utilize catalytic amounts of a copper salt in the presence of a ligand. nih.gov

These ligands, such as α-amino acids (e.g., L-proline) or N,N-dimethylglycine, can accelerate the reaction, allowing it to proceed under much milder conditions (e.g., 40-90 °C). nih.gov The reaction is applicable to the amination of halopyridines. rsc.org For the synthesis of this compound, a copper catalyst could be employed to couple 2,3-dichloroisonicotinic acid with an ammonia surrogate or a protected amine, followed by deprotection. The use of a ligand facilitates the catalytic cycle, which is thought to involve oxidative addition of the aryl halide to a Cu(I) species, coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

| Parameter | Description | Example Reference |

|---|---|---|

| Precursor | Aryl or Heteroaryl Halide (e.g., 2,3-dichloroisonicotinic acid ester) | rsc.org |

| Amine Source | Primary or secondary amine, ammonia surrogate | nih.gov |

| Catalyst | Cu(I) or Cu(II) salt (e.g., CuI, Cu(OAc)₂) | organic-chemistry.org |

| Ligand | L-proline, N,N-dimethylglycine, 1,2-diol | nih.govrsc.org |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | nih.gov |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | nih.gov |

| Temperature | 40 - 100 °C | nih.gov |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become one of the most versatile and widely used methods for the synthesis of arylamines. This reaction allows for the coupling of aryl halides (including chlorides) with a broad range of amines under relatively mild conditions.

The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, yields the aminated product and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.

This methodology has been successfully applied to the amination of chloro-heterocycles. For example, the palladium-catalyzed amination of a 2-chlorothienopyridone derivative with various primary aromatic amines proceeded in good yields using palladium acetate (B1210297) as the catalyst and cesium fluoride (B91410) as the base. researchgate.net This demonstrates the potential of applying Buchwald-Hartwig conditions to a precursor like 2,3-dichloroisonicotinic acid to selectively form the 2-amino derivative.

| Parameter | Description | Example Reference |

|---|---|---|

| Precursor | Aryl or Heteroaryl Halide (e.g., 2,3-dichloroisonicotinic acid ester) | researchgate.net |

| Amine Source | Primary or secondary amine, ammonia surrogate | researchgate.net |

| Catalyst | Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | researchgate.netacs.org |

| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, RuPhos, PCy₃) | acs.org |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) | researchgate.netacs.org |

| Solvent | Aprotic (e.g., Toluene, Dioxane) | acs.org |

| Temperature | Room Temperature to 120 °C | acs.org |

Derivation from Nitrile or Ester Precursors via Hydrolysis Reactions

The hydrolysis of nitrile and ester functional groups serves as a fundamental strategy for the synthesis of carboxylic acids. In the context of this compound, this involves the conversion of a 2-amino-3-chloro-4-cyanopyridine or a corresponding ester of this compound.

While specific literature detailing the hydrolysis of 2-amino-3-chloro-4-cyanopyridine is not abundant, the general principles of cyanopyridine hydrolysis are well-established. The continuous hydrolysis of various cyanopyridines to their corresponding carboxylic acids has been demonstrated to be a viable process. This method is applicable to a wide range of substituted cyanopyridines, including those with halo and amino substituents digitellinc.com. The hydrolysis can be controlled to produce either the amide or the carboxylic acid as the primary product digitellinc.com. Typically, this transformation is achieved under acidic or basic conditions. For instance, the hydrolysis of 3-cyanopyridine (B1664610) N-oxide to 2-chloronicotinic acid can be achieved by treatment with phosphorus oxychloride followed by hydrolysis, a process that can be carried out without the isolation of the intermediate 2-chloro-3-cyanopyridine (B134404) thieme-connect.de.

Similarly, the hydrolysis of esters of isonicotinic acid and its derivatives is a common final step in many synthetic sequences. The synthesis of various amino acid methyl esters, for example, is often followed by a hydrolysis step to yield the free carboxylic acid nih.gov. The preparation of 2-chloropyridine-3-carboxylic acid esters and their subsequent conversion to the corresponding acids are also well-documented processes osha.gov. These esters can be valuable intermediates for the synthesis of more complex molecules osha.gov.

The table below summarizes the general approaches for the hydrolysis of nitrile and ester precursors to pyridine carboxylic acids, which are applicable to the synthesis of this compound.

| Precursor Type | General Reaction Conditions | Product | Reference |

| Cyanopyridine | Acid or Base Catalysis | Pyridine Carboxylic Acid | digitellinc.comthieme-connect.de |

| Pyridine Carboxylic Acid Ester | Acid or Base Catalysis | Pyridine Carboxylic Acid | nih.govosha.gov |

Advanced and Green Synthetic Strategies for this compound Production

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and the use of water as a reaction medium are two prominent examples of green chemistry principles being applied to organic synthesis.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. While specific microwave-assisted synthesis of this compound has not been detailed in the reviewed literature, the application of this technology to the synthesis of related pyridine derivatives is well-documented. For instance, microwave-assisted methods have been successfully employed for the efficient synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives digitellinc.com and other substituted pyridines nih.gov. These protocols often involve multicomponent reactions, highlighting the efficiency of microwave heating in complex transformations nih.gov. The synthesis of amides directly from carboxylic acids and amines has also been achieved under solvent-free microwave conditions, offering a green alternative to traditional methods rsc.org.

Exploration of Water as a Reaction Medium in Sustainable Synthesis

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. Research has shown that water can be an effective medium for the synthesis of various heterocyclic compounds, including pyridine derivatives. For example, a green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been developed using a water-ethanol mixture as the solvent acs.org. Furthermore, the synthesis of 4-aminopyridine-2-carboxylic acid has been reported in an aqueous solution of lithium hydroxide (B78521) rsc.org. These examples demonstrate the potential for developing an aqueous-based synthesis for this compound, which would represent a significant advancement in the sustainable production of this compound.

Optimization of Reaction Conditions and Process Parameters for Scalability

Temperature and Pressure Effects on Yield and Selectivity

Temperature and pressure are critical parameters that can significantly influence the outcome of a chemical reaction. In the synthesis of pyridine derivatives, controlling these variables is essential for achieving desired product profiles. For instance, in the continuous hydrolysis of cyanopyridines, the temperature can be adjusted to favor the formation of either the amide or the carboxylic acid digitellinc.com. It is noted that for the hydrolysis of 2-cyanopyridine (B140075) derivatives to the corresponding carboxylic acid, temperatures should be carefully controlled to avoid decarboxylation digitellinc.com. Similarly, the synthesis of 2-aminopyridine-4-carboxylic acid from a halogenated precursor can be carried out under specific temperature and pressure conditions using a phase transfer catalyst to improve efficiency pipzine-chem.com.

The table below illustrates the general impact of temperature on the synthesis of related pyridine carboxylic acids.

| Reaction | Temperature Range (°C) | Effect on Reaction | Reference |

| Hydrolysis of 2-cyanopyridine derivatives | Avoid >135 °C | Prevents decarboxylation | digitellinc.com |

| Synthesis of 4-aminopyridine-2-carboxylic acid | 40 - 70 °C | Optimized for hydrogenation | chemicalbook.com |

Stoichiometric Considerations and Reagent Design

The stoichiometry of reactants and the design of reagents are fundamental aspects of synthetic chemistry that directly impact selectivity and yield. In the functionalization of pyridines, the choice of reagents and their relative amounts can direct the reaction to a specific position on the pyridine ring thieme-connect.denih.govacs.orgresearchgate.net. For example, the selective functionalization of the 4-position of pyridines can be achieved using specifically designed phosphonium (B103445) salt reagents thieme-connect.deacs.orgresearchgate.net.

In the context of synthesizing this compound, careful control of the stoichiometry of chlorinating and aminating agents would be crucial to achieve the desired substitution pattern. The design of reagents that can selectively introduce functional groups at the C-2, C-3, and C-4 positions of the pyridine ring is an active area of research. The development of chemodivergent synthetic routes, where the reaction outcome can be switched by tuning the reaction conditions or catalysts, offers a powerful strategy for accessing a variety of substituted pyridines from common starting materials rsc.org.

Chemical Reactivity and Derivatization Studies of 2 Amino 3 Chloroisonicotinic Acid

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring in 2-Amino-3-chloroisonicotinic acid is substituted with both an activating amino group and deactivating chloro and carboxyl groups. This substitution pattern significantly influences the feasibility and regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials

The amino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are the 3-position (already substituted with chlorine) and the nitrogen atom of the ring. The position para to the amino group is the 5-position. The carboxylic acid and the chloro substituent are deactivating groups, which generally hinder electrophilic aromatic substitution.

Given the electronic nature of the substituents, electrophilic attack is most likely to occur at the 5-position of the pyridine ring. The chlorine atom at the 3-position may also facilitate certain electrophilic substitutions.

Nucleophilic Aromatic Substitution at the Halogenated Position

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. The presence of the electron-withdrawing carboxylic acid group further enhances the electrophilicity of the ring, making the chlorine atom at the 3-position a potential site for nucleophilic attack.

In related compounds such as 4-Amino-3-chloropyridine-2-carboxylic acid, the chlorine atom can be displaced by various nucleophiles. For instance, the chlorine atom in 2-chloronicotinic acid derivatives can be substituted by amines or thiols. It is therefore anticipated that this compound can undergo similar nucleophilic substitution reactions at the C-3 position with a range of nucleophiles.

Transformations of the Amino Functional Group

The amino group at the 2-position is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Arylation Reactions

The amino group of this compound can readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This acylation is a common strategy to protect the amino group or to introduce new functionalities. nih.gov

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to obtain mono- or di-alkylated products can be challenging. Reductive amination with aldehydes or ketones offers an alternative route to N-alkylated derivatives.

Arylation of the amino group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. This reaction allows for the introduction of various aryl and heteroaryl substituents. organic-chemistry.org

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts of aminopyridines are known to be formed in dilute mineral acid. rsc.org These diazonium intermediates are highly versatile and can undergo a variety of subsequent transformations.

For example, the diazonium group can be replaced by a hydroxyl group upon hydrolysis, or by a halogen (Sandmeyer reaction). Diazotization of aminopyridines with a chlorine substituent has been shown to proceed in acidic aqueous solution with sodium nitrite.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine ring can undergo typical reactions of carboxylic acids, providing another avenue for derivatization.

One of the most common transformations is esterification. The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, the methyl ester of the related compound 3-amino-2-chloroisonicotinic acid is a known derivative. echemi.comxieshichem.com

Amide formation is another important reaction of the carboxylic acid group. Reaction with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding amide. This reaction is widely used in the synthesis of peptides and other biologically active molecules. nih.govyoutube.com

The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. Furthermore, it can be converted to an acyl chloride by treatment with thionyl chloride or oxalyl chloride, which then serves as a reactive intermediate for the synthesis of esters, amides, and other derivatives.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime site for esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester can likely be achieved under standard conditions. For instance, a related compound, 2-chloronicotinic acid, has been successfully converted to its methyl ester. This suggests that this compound could be esterified by reacting it with an alcohol in the presence of an acid catalyst or by first converting it to a more reactive acyl chloride.

Amidation: The formation of amides from this compound is another key derivatization. Given that it is an amino acid, the potential for both intermolecular and intramolecular reactions exists. The amidation of unprotected α-amino acids has been achieved using various reagents, which could be applicable here. These methods often involve the in-situ activation of the carboxylic acid, allowing it to react with an amine. The presence of the amino group on the pyridine ring may require chemoselective conditions to prevent self-condensation or polymerization.

| Reagent Class | Specific Examples | Application Notes |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Commonly used for peptide coupling; may require additives like HOBt to suppress side reactions. |

| Boron-based Reagents | Tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) | Has been shown to be effective for the direct amidation of unprotected amino acids. |

| Silane-based Reagents | Dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) with imidazole | Mediates amidation by activating the carboxy group and protecting the α-amino group. |

| Acid Chlorides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride, which readily reacts with amines. |

Reduction to Alcohol Derivatives

Alternatively, the carboxylic acid could first be converted to an ester, which can then be reduced under milder conditions, potentially offering better chemoselectivity.

Regioselective Functionalization and Multicomponent Reactions

The pyridine ring in this compound is activated towards electrophilic substitution by the amino group and deactivated by the chloro and carboxylic acid groups. This interplay of electronic effects makes the regioselectivity of further functionalization a critical aspect to consider.

Studies on the regioselective functionalization of related 2-chloropyridines have shown that the position of substitution can be controlled by the choice of reagents and reaction conditions. For example, directed ortho-lithiation has been used for the selective functionalization of 2-chloroisonicotinic acid at the 5-position. The presence of the amino group at the 2-position would likely influence the regiochemical outcome of such reactions. The functionalization of chloro-substituted quinolines has also been shown to be highly dependent on the base used, allowing for selective reactions at different positions.

Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. While no specific MCRs involving this compound have been reported, its structure suggests potential participation in reactions like the Ugi or Passerini reactions, which involve a carboxylic acid component. The development of novel MCRs involving this scaffold could lead to the rapid generation of diverse compound libraries for biological screening.

Advanced Characterization and Analytical Methodologies for 2 Amino 3 Chloroisonicotinic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Amino-3-chloroisonicotinic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns, and integration of the signals for the protons provide valuable structural information. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group, along with the electron-donating amino group, will influence the precise chemical shifts of the two remaining ring protons. The protons of the amino group (-NH₂) and the carboxylic acid group (-COOH) are expected to show broad signals, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The pyridine ring carbons are expected to resonate in the aromatic region of the spectrum, typically between 120 and 160 ppm. The carbonyl carbon of the carboxylic acid group will appear significantly downfield, generally in the range of 165-185 ppm. The positions of the carbon signals are influenced by the attached functional groups; for instance, the carbon atom bonded to the chlorine atom will experience a downfield shift.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Two distinct signals expected for the two ring protons. |

| ¹H (-NH₂) | Variable (broad) | Shift is dependent on solvent and concentration. |

| ¹H (-COOH) | Variable (broad) | Shift is dependent on solvent and concentration, often >10 ppm. |

| ¹³C (Aromatic) | 120 - 160 | Five distinct signals expected for the pyridine ring carbons. |

| ¹³C (C=O) | 165 - 185 | Carbonyl carbon of the carboxylic acid. |

Vibrational spectroscopy probes the vibrational modes of a molecule and is highly effective for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. The O-H stretch of the carboxylic acid group is expected to appear as a very broad band in the region of 2500-3300 cm⁻¹. sigmaaldrich.com The N-H stretching vibrations of the primary amino group typically result in two sharp to medium bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the carboxylic acid will produce a strong, sharp peak around 1700-1760 cm⁻¹. sigmaaldrich.com Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ range, while the C-Cl stretch will appear in the fingerprint region, typically below 850 cm⁻¹. sigmaaldrich.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While C=O stretches are also visible in Raman spectra, non-polar bonds such as aromatic C-C bonds often produce stronger signals than in FT-IR. The symmetric stretching of the pyridine ring is expected to be a prominent feature. Raman spectroscopy is particularly useful for studying samples in aqueous solutions due to the weak scattering of water. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 | FT-IR, Raman |

| -COOH | O-H Stretch | 2500 - 3300 (broad) | FT-IR |

| -COOH | C=O Stretch | 1700 - 1760 | FT-IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | FT-IR, Raman |

| -COOH | C-O Stretch | 1210 - 1320 | FT-IR |

| C-Cl | C-Cl Stretch | < 850 | FT-IR |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and potentially the elimination of HCl or other small neutral molecules.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying amino acids and their derivatives. sigmaaldrich.com For this compound, a reversed-phase HPLC method using a C18 column is a standard approach. The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the pyridine ring is a chromophore.

For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization can be employed. shimadzu.commdpi.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amino group to form highly fluorescent derivatives, allowing for fluorescence detection with very low limits of detection. shimadzu.comspectrabase.com The choice of method depends on the required sensitivity and the sample matrix.

Typical HPLC Parameters for Amino Acid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8, or HILIC |

| Mobile Phase | Gradient of buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile, methanol). |

| Detection | UV (e.g., at 254 nm) or Fluorescence (with derivatization). |

| Derivatization Reagents | OPA, FMOC for fluorescence detection. shimadzu.comspectrabase.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₅ClN₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

**Theoretical Elemental Composition of this compound (C₆H₅ClN₂O₂) **

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 38.62 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.70 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.00 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.02 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.15 |

| Total | 186.571 | 100.00 |

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

The solid-state structure of a chemical compound is fundamental to understanding its physical and chemical properties. X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions. This technique is also crucial for the identification and characterization of different polymorphic forms of a substance, which are distinct crystalline structures of the same compound that can exhibit different physical properties.

A comprehensive search of scientific literature and crystallographic databases reveals a notable lack of publicly available X-ray diffraction data specifically for this compound. While crystallographic studies have been conducted on structurally related compounds, such as salts and derivatives of chloronicotinic acids, the specific crystal structure of this compound has not been reported.

For instance, the crystal structure of 2-aminopyridinium 6-chloronicotinate has been determined, showcasing the hydrogen bonding and π–π stacking interactions that dictate its crystal packing. iucr.org In this related salt, the 2-aminopyridinium cation and the 6-chloronicotinate anion form a network through N—H⋯O hydrogen bonds. iucr.org Such studies on analogous compounds underscore the types of intermolecular forces that could be anticipated in the crystal lattice of this compound, including hydrogen bonding involving the amino and carboxylic acid groups, as well as potential halogen bonding involving the chlorine substituent.

The study of polymorphism is also critical for compounds like this compound. Different polymorphic forms can arise from variations in crystallization conditions, such as solvent, temperature, and pressure. These polymorphs, while chemically identical, can have different stabilities, dissolution rates, and other physicochemical characteristics. The investigation of polymorphism typically involves techniques like powder X-ray diffraction (PXRD) to identify different crystalline phases, often in conjunction with thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Although no specific polymorphic forms of this compound have been documented in the accessible literature, research on similar molecules, for example, has revealed the existence of multiple polymorphs. This highlights the propensity of substituted nicotinic acids to exhibit polymorphism, a phenomenon that would require dedicated experimental screening to explore for this compound.

Without experimental crystallographic data for this compound, a detailed discussion of its specific solid-state structure and potential for polymorphism remains speculative. The generation of single crystals suitable for X-ray diffraction analysis would be the first and most critical step to elucidate its molecular and supramolecular structure, providing a foundational understanding of its solid-state properties.

Computational and Theoretical Chemistry Studies on 2 Amino 3 Chloroisonicotinic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the three-dimensional arrangement of atoms and the distribution of electrons, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-amino-3-chloroisonicotinic acid, DFT methods, particularly with hybrid functionals like B3LYP, would be employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

The optimization would yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for the C-C, C-N, C-Cl, C=O, C-O, N-H, and O-H bonds. The planarity of the pyridine (B92270) ring and the orientation of the amino and carboxylic acid groups relative to the ring would also be determined. This data is critical for understanding steric and electronic effects within the molecule.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

| C2-N (amino) Bond Length | ~1.37 |

| C3-Cl Bond Length | ~1.74 |

| C4-C (carboxyl) Bond Length | ~1.50 |

| C=O Bond Length | ~1.21 |

| C-O Bond Length | ~1.35 |

| N-H Bond Length | ~1.01 |

| O-H Bond Length | ~0.97 |

| C2-C3-C4 Bond Angle | ~119 |

| Cl-C3-C4 Bond Angle | ~121 |

| N-C2-C3 Bond Angle | ~120 |

Note: These are illustrative values based on typical bond lengths in similar molecules and would be precisely calculated in a dedicated DFT study.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters. While computationally more demanding than DFT, they can provide a more detailed and sometimes more accurate description of the electronic structure. These methods would be used to calculate the molecule's total energy, orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical Vibrational Spectral Analysis and Assignment

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, each peak in an experimental spectrum can be assigned to a specific molecular motion. For this compound, DFT calculations would be used to compute the harmonic vibrational frequencies.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. The analysis would identify characteristic vibrational modes, such as the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, the C-Cl stretching, and various bending and ring deformation modes of the pyridine core.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| O-H Stretch (Carboxylic Acid) | ~3400-3500 (broad) |

| N-H Asymmetric Stretch (Amino) | ~3450 |

| N-H Symmetric Stretch (Amino) | ~3350 |

| C=O Stretch (Carboxylic Acid) | ~1720 |

| C=C/C=N Ring Stretches | ~1600, 1570, 1480 |

| N-H Bend (Amino) | ~1620 |

| C-Cl Stretch | ~750 |

Note: These are illustrative values and would be precisely determined through calculation.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of the carboxylic acid group, which can rotate around the C4-C(carboxyl) single bond, suggests the possibility of different conformers for this compound. A conformational analysis would involve scanning the potential energy surface (PES) by systematically changing the dihedral angle of the carboxylic acid group relative to the pyridine ring.

This analysis would identify the most stable conformer(s) and the energy barriers for rotation between them. The results would be crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The relative energies of different conformers can be used to predict their population at a given temperature.

Studies on Aromaticity, Tautomerism, and Electronic Effects within the Pyridine Ring

The pyridine ring in this compound is aromatic, but the substituents (amino, chloro, and carboxylic acid groups) can influence the degree of aromaticity and the distribution of electron density. Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would reveal the electronic delocalization within the ring.

Furthermore, the presence of the amino group at position 2 introduces the possibility of tautomerism. The amino form can potentially exist in equilibrium with its imino tautomer, where a proton has migrated from the amino group to the ring nitrogen. Computational studies would calculate the relative energies of these tautomers to determine which form is more stable and therefore more prevalent.

The electronic effects of the substituents would also be analyzed. The amino group is a strong electron-donating group, while the chloro and carboxylic acid groups are electron-withdrawing. The interplay of these effects would significantly influence the reactivity of the pyridine ring towards electrophilic and nucleophilic attack.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to form an extensive network of intermolecular interactions, primarily through hydrogen bonding. The amino group and the carboxylic acid group are both capable of acting as hydrogen bond donors and acceptors.

Computational studies can model these interactions in small clusters of molecules or by using periodic boundary conditions to simulate the crystalline environment. These calculations would identify the preferred hydrogen bonding motifs, such as the formation of carboxylic acid dimers or interactions between the amino group of one molecule and the carboxylic acid or ring nitrogen of another. Understanding these networks is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Carboxylic Acid O-H | Carboxylic Acid C=O | Strong, Dimer Formation |

| Amino N-H | Carboxylic Acid C=O | Strong |

| Amino N-H | Pyridine Ring N | Moderate |

| Amino N-H | Chlorine Atom | Weak |

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling provides a framework for predicting the chemical behavior of this compound by analyzing its molecular orbitals, electron density distribution, and the stability of potential reaction intermediates and transition states. The interplay of the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups dictates the molecule's reactivity towards various reagents.

Electron Density and Reactivity Indices:

The distribution of electron density on the pyridine ring is a key determinant of its reactivity. The amino group at the C2 position is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, though on a pyridine ring, the directing effects are more complex. The chloro group at C3 and the carboxylic acid at C4 are both electron-withdrawing groups, which generally deactivate the ring towards electrophilic attack.

Computational calculations of reactivity indices, such as Fukui functions or electrostatic potential maps, can pinpoint the most likely sites for electrophilic and nucleophilic attack. For this compound, the amino group would be expected to be the primary site of protonation or reaction with electrophiles under certain conditions. The nitrogen atom of the pyridine ring is also a potential site for electrophilic attack or coordination to metal centers.

Prediction of Mechanistic Pathways:

Computational modeling can be employed to explore various reaction pathways and determine the most energetically favorable mechanisms. This involves calculating the potential energy surface for a given reaction, identifying transition states, and determining activation energy barriers.

Electrophilic Substitution: While the pyridine ring is generally less reactive towards electrophiles than benzene, the activating effect of the amino group could facilitate substitution. Computational models would likely predict that electrophilic attack is most favored at the C5 position, which is para to the strongly activating amino group and meta to the deactivating chloro and carboxyl groups. The mechanism would proceed through a Wheland-type intermediate, and the relative energies of the possible intermediates would determine the regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chloro group suggests that the molecule could undergo nucleophilic aromatic substitution, particularly with strong nucleophiles. Computational modeling could be used to compare the activation barriers for nucleophilic attack at the C3 position (displacing the chloro group) versus other positions on the ring. The stability of the Meisenheimer-like intermediate would be a crucial factor.

Reactions at the Functional Groups: Computational studies can also model reactions involving the amino and carboxylic acid groups. For instance, the mechanism of diazotization of the amino group or the esterification of the carboxylic acid can be elucidated. The predicted pKa values for the amino group, carboxylic acid, and pyridine nitrogen would be crucial for understanding its acid-base chemistry and reactivity in different pH environments.

Illustrative Data from Computational Modeling:

While specific data for this compound is not available, the following tables illustrate the type of data that would be generated from computational studies to predict reactivity and mechanistic pathways.

Table 1: Calculated Relative Energies of Intermediates in a Hypothetical Electrophilic Bromination Reaction.

This table shows hypothetical calculated relative energies for the sigma-complex intermediates formed during the electrophilic bromination of this compound. The position with the lowest relative energy for the intermediate would be the predicted major product.

| Position of Bromination | Relative Energy of Intermediate (kcal/mol) |

| C5 | 0.0 (Reference) |

| C6 | +5.2 |

Note: Data is illustrative and based on general principles of electrophilic aromatic substitution on substituted pyridines. Actual values would require specific DFT calculations.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution Reaction.

This table presents hypothetical calculated activation energies for the substitution of the chloro group by a generic nucleophile (Nu-). A lower activation energy indicates a more favorable reaction pathway.

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack at C3 | TS1 | 25.8 |

Note: Data is illustrative. The actual activation energy would depend on the specific nucleophile and the computational method used.

Research Applications of 2 Amino 3 Chloroisonicotinic Acid and Its Derivatives

Role as a Key Intermediate in Organic Synthesis

2-Amino-3-chloroisonicotinic acid holds theoretical potential as a key intermediate in various organic synthesis applications, particularly in the construction of complex heterocyclic structures and in the development of new agrochemicals. However, specific, published research detailing these applications is scarce.

Precursor for Complex Heterocyclic Compounds

The structure of this compound, featuring a pyridine (B92270) ring substituted with amino, chloro, and carboxylic acid functional groups, suggests its utility as a precursor for a variety of fused heterocyclic systems. These functional groups offer multiple reactive sites for cyclization reactions, potentially leading to the formation of novel polycyclic aromatic compounds with applications in medicinal chemistry and materials science. Despite this potential, dedicated studies demonstrating its use in the synthesis of such complex heterocyclic compounds are not prominently featured in the scientific literature.

Building Block for Agrochemical Research and Development

Pyridine-based compounds are a well-established class of agrochemicals, with many exhibiting herbicidal, insecticidal, or fungicidal properties. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new agrochemical candidates. The combination of the amino, chloro, and carboxylic acid groups could be modified to create a library of derivatives for biological screening. However, there is a lack of published research that specifically documents the use of this compound as a foundational molecule in the development and synthesis of new agrochemicals.

Coordination Chemistry and Metal Complexation Research

The application of this compound in coordination chemistry and the development of metal-organic frameworks (MOFs) is an area of theoretical interest, yet it remains largely unexplored in documented research.

Investigation of this compound as a Ligand

The carboxylic acid and the amino group on the pyridine ring of this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. The electronic properties of the resulting metal complexes could be tuned by the presence of the electron-withdrawing chloro group. Investigations into the synthesis, crystal structure, and properties of metal complexes involving this specific ligand are not widely reported.

Exploration of Metal-Organic Frameworks (MOFs) for Advanced Materials Science

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of potential applications, including gas storage and separation. The dicarboxylic or other poly-functionalized organic molecules that act as "linkers" are crucial to the structure and function of MOFs. While this compound is noted as a potential MOF linker, detailed studies on its incorporation into MOF structures and the properties of the resulting materials are not available.

The tailored porosity and chemical functionality of MOFs make them promising materials for selective gas adsorption and separation, including the storage of methane (B114726). Research into MOFs constructed from this compound or its derivatives for such applications has not been found in the available scientific literature. Consequently, no data on their performance in methane adsorption or other gas separation studies can be provided.

Catalytic Activity within MOF Structures

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. nih.gov The functionalization of these organic linkers is a key strategy for creating MOFs with tailored properties, including catalytic activity. ed.ac.uk While specific research focusing exclusively on this compound as a linker in catalytically active MOFs is not extensively documented, its structural features—an aminopyridine backbone with chloro and carboxylic acid groups—suggest significant potential.

The incorporation of amino groups into MOF linkers is a well-established method to enhance catalytic performance. nih.govrsc.org These amino groups can act as basic sites, promoting reactions like Knoevenagel condensations. For example, an amino-functionalized MOF, UPC-33, demonstrated effective catalysis in Knoevenagel reactions, with performance dependent on substrate size and electronic properties. nih.gov The amino moiety on the this compound linker could similarly serve as a Brønsted base or be post-synthetically modified to introduce other catalytic functionalities. acs.org

Furthermore, the pyridine nitrogen and the chloro-substituent of this compound would play crucial roles. The pyridine nitrogen can coordinate to metal centers and act as an additional basic site, a feature seen in various pyridyl-based MOFs. researchgate.net The chloro group, an electron-withdrawing substituent, can modulate the electronic environment of the catalytic sites, potentially influencing substrate activation and reaction kinetics.

The catalytic potential of MOFs built with linkers analogous to this compound is evident in various studies. For instance, MOFs constructed from amino acids have been shown to catalyze the synthesis of cyclic carbonates from CO2, operating under mild and environmentally friendly conditions. rsc.orgkaist.ac.kr The performance of such catalysts is often linked to the presence of open metal sites and the specific functional groups within the pores. rsc.org

Below is a table summarizing the catalytic performance of representative amino-functionalized MOFs, illustrating the potential catalytic roles of the functional groups present in this compound.

| Catalyst System | Linker Molecule | Reaction Catalyzed | Key Findings | Reference(s) |

| HRP@ZnBDC-NH₂ II | 2-Aminoterephthalic acid | o-phenylenediamine oxidation | The layered MOF structure facilitates substrate/product flow; catalytic efficiency surpasses free enzyme. | nih.gov |

| UPC-33 | 4,4′-((2-amino-5-carboxy-1,3-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid | Knoevenagel condensation | Amino groups in the channels provide active catalytic sites; performance is substrate-dependent. | nih.gov |

| Zinc-glutamate-MOF (ZnGlu) | L-glutamic acid | Cycloaddition of CO₂ with epoxides | The bio-MOF acts as a stable and recyclable heterogeneous catalyst with open metal sites. | rsc.orgkaist.ac.kr |

| NH₂-MIL-101(Al) (modified) | 2-Aminoterephthalic acid | Decomposition of nerve agents | The primary amine of the linker itself was insufficiently reactive, requiring post-synthetic modification. | acs.org |

This table is interactive. You can sort and filter the data.

Mechanistic Investigations of Molecular Interactions (non-clinical focus)

The distinct arrangement of functional groups in this compound makes it a valuable model for fundamental studies of non-covalent interactions that govern molecular recognition.

Enzyme-Substrate/Inhibitor Interaction Studies at the Molecular Level

While direct enzymatic studies with this compound are limited, its structure is representative of scaffolds found in known enzyme inhibitors. researchgate.net Molecular docking and computational studies are powerful tools for predicting and analyzing how such molecules might interact with enzyme active sites. nih.govrsc.orgresearchgate.net

For a molecule like this compound interacting with a hypothetical enzyme active site, the following interactions could be anticipated:

Hydrogen Bonding: The amino group (-NH₂) and the carboxylic acid (-COOH) are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in an enzyme's binding pocket. drugdesign.org

Ionic Interactions: At physiological pH, the carboxylic acid would be deprotonated to a carboxylate (-COO⁻), enabling strong ionic bonds (salt bridges) with positively charged residues such as lysine (B10760008) or arginine.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-Stacking: The pyridine ring can engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular docking studies on related heterocyclic compounds, such as benzodioxole derivatives, have shown that interactions with key catalytic residues (e.g., glutamic acid, histidine) are crucial for potent inhibition of enzymes like α-amylase. nih.gov Similarly, docking of quinoline-based inhibitors into Acetyl-CoA Carboxylase revealed key hydrogen bonds and conformations responsible for their activity. nih.gov These examples underscore the types of detailed molecular interactions that could be investigated for this compound.

Exploration of Binding Mechanisms with Target Molecules

Understanding the binding mechanism involves characterizing the thermodynamics and kinetics of the interaction between a ligand and its target. Periplasmic binding proteins (PBPs) in bacteria offer a model system for studying such mechanisms, as they undergo significant conformational changes upon binding specific amino acid substrates. nih.gov The process involves initial recognition followed by a conformational shift that sequesters the substrate. nih.gov

For this compound, its binding to a target protein could be dissected using various biophysical techniques:

Isothermal Titration Calorimetry (ITC): This method would directly measure the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.

Surface Plasmon Resonance (SPR): SPR could determine the kinetics of the binding, providing association (ka) and dissociation (kd) rate constants.

X-ray Crystallography: Obtaining a crystal structure of this compound bound to a target molecule would provide the most detailed atomic-level view of the binding mode, confirming the specific interactions predicted by docking studies. mdpi.com

Studies on the binding of amino-acid analogues of chloramphenicol (B1208) to the bacterial ribosome have shown how modifications to a core scaffold lead to unique, compound-specific interactions within the binding site, which can be resolved at the atomic level. nih.gov This highlights how the specific substituents on this compound would dictate its unique binding signature with a given target.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition without biological outcomes

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its function—in this context, its ability to bind a target molecule. drugdesign.orgcollaborativedrug.com A non-clinical SAR study of this compound would involve synthesizing a series of analogues and measuring their binding affinity to a model target, such as a synthetic receptor or a specific, non-enzymatic protein domain. The goal is to correlate structural features with binding energy, independent of any biological effect.

A systematic SAR exploration of this compound could involve the modifications outlined in the table below.

| Modification Site | Type of Change | Rationale for Investigation | Potential Impact on Molecular Recognition |

| Position 2 (Amino Group) | Alkylation (e.g., -NHCH₃) or Acylation (e.g., -NHC(O)CH₃) | To probe the role of hydrogen bond donation. | May decrease binding if H-bond donation is critical; could introduce new steric or hydrophobic interactions. |

| Position 3 (Chloro Group) | Replacement with other halogens (F, Br, I) or a methyl group. | To assess the importance of the halogen bond and steric/electronic effects. | Changing the halogen alters the strength and directionality of halogen bonds; removal eliminates this interaction. |

| Position 4 (Carboxylic Acid) | Esterification (e.g., -COOCH₃) or Amidation (e.g., -CONH₂) | To evaluate the contribution of the acidic proton and the charged carboxylate group. | Eliminates the key ionic interaction site and primary hydrogen bond donor, likely reducing binding affinity significantly. |

| Pyridine Ring | Introduction of additional substituents or replacement with other heterocycles. | To understand the role of the pyridine nitrogen and overall ring electronics. | Alters the pKa, dipole moment, and π-system, affecting long-range electrostatic and stacking interactions. |

This table is interactive. You can sort and filter the data.

Such studies, while not measuring a biological endpoint, are fundamental to rational drug design and the development of molecular probes. They provide crucial insights into the forces that govern molecular recognition, a principle at the heart of chemical biology and materials science. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 Amino 3 Chloroisonicotinic Acid

Development of Novel and Highly Efficient Synthetic Pathways

The development of novel and efficient synthetic routes for 2-amino-3-chloroisonicotinic acid is a primary focus for future research. Current synthetic methods for analogous compounds, such as 2-chloronicotinic acid, often involve multi-step processes with challenges related to selectivity and yield. patsnap.com For instance, existing routes to 2-chloronicotinic acid include the oxidation of 2-chloro-3-methylpyridine, which can require harsh conditions, or the chlorination of nicotinic acid-N-oxide, which may suffer from low regioselectivity. patsnap.com Another approach starts from citrazinic acid, which is converted to 2,6-dichloro-isonicotinic acid followed by a directed dechlorination. google.com

Future research will likely pivot towards more streamlined and efficient methodologies. One promising avenue is the development of one-pot multicomponent reactions (MCRs). nih.gov MCRs offer significant advantages by combining several reaction steps without isolating intermediates, which saves time, resources, and reduces waste. researchgate.net The synthesis of various pyridine (B92270) derivatives has already been successfully achieved using MCRs, often under environmentally friendly conditions like microwave irradiation. nih.gov Adapting these strategies could lead to a more direct and high-yielding synthesis of this compound.

Another area of exploration is the development of synthetic pathways that utilize readily available and less hazardous starting materials. patsnap.com For example, a method for synthesizing 2-chloronicotinic acid from 2-chloro-3-alkyl pyridine using ozone as an oxidant has been reported, which aligns with the principles of green chemistry. google.com Research into the late-stage functionalization of the pyridine ring, a technique that introduces chemical groups at a final stage of the synthesis, could also provide a more direct route to the target molecule and its derivatives. chemistryviews.org

| Synthetic Strategy | Potential Advantages | Relevant Research Context |

| One-Pot Multicomponent Reactions (MCRs) | High efficiency, reduced waste, shorter reaction times. nih.govresearchgate.net | Synthesis of novel pyridine derivatives under green conditions. nih.gov |

| Late-Stage Functionalization | Direct introduction of functional groups on complex molecules. | C4-selective carboxylation of pyridines. chemistryviews.org |

| Oxidation of Substituted Pyridines | Use of greener oxidants like ozone. google.com | Synthesis of 2-chloronicotinic acid from 2-chloro-3-alkyl pyridine. google.com |

| Directed Metallation | High regioselectivity for functionalization. | Synthesis of 2,3-disubstituted pyridines from 2-chloropyridine. rsc.org |

Exploration of Catalytic Systems for Enhanced Selectivity and Yield

The use of advanced catalytic systems is a critical avenue for improving the synthesis of this compound. Catalysts can offer enhanced selectivity and higher yields under milder reaction conditions compared to traditional stoichiometric reagents. Future research will likely investigate a diverse range of catalysts, including metal-based, organocatalytic, and biocatalytic systems.

Metal catalysts, such as those based on copper, zinc, and cobalt, have shown significant promise in the synthesis and functionalization of pyridines. chemistryviews.orgresearchgate.netacs.org For example, copper-catalyzed carboxylation of pyridylphosphonium salts with CO2 has been developed for the synthesis of isonicotinic acid derivatives. chemistryviews.org Similarly, zinc(II)-catalyzed systems have been used for the sustainable synthesis of substituted pyridines from alcohols. researchgate.net Exploring these and other earth-abundant metal catalysts could lead to more cost-effective and environmentally benign synthetic routes.

Biocatalysis, using enzymes like nitrilases, presents a highly selective and green alternative for producing nicotinic acid derivatives. nih.gov Research has demonstrated that nitrilases can hydrolyze nitriles to carboxylic acids with high specificity under mild conditions, avoiding the harsh temperatures and pH levels of chemical hydrolysis that often lead to byproducts. nih.gov Engineering nitrilases or other enzymes to act specifically on a precursor for this compound could provide a highly efficient and sustainable manufacturing process.

Electrochemical methods also represent a promising catalytic approach. Electrosynthesis can activate even relatively inert molecules and drive reactions without the need for chemical oxidants or reductants, contributing to a greener process. nih.govacs.org By carefully controlling the electrochemical potential and reactor design, it is possible to achieve high regioselectivity in the carboxylation of pyridines, a key step in forming the isonicotinic acid core. nih.govazom.com

| Catalytic System | Key Advantages | Example Application |

| Metal Catalysis (Cu, Zn, Co) | High efficiency, potential for cost-effectiveness, high functional group tolerance. chemistryviews.orgresearchgate.net | Copper-catalyzed C4-selective carboxylation of pyridines with CO2. chemistryviews.org |

| Biocatalysis (e.g., Nitrilase) | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Efficient biosynthesis of 2-chloronicotinic acid from 2-chloronicotinonitrile. nih.gov |

| Electrocatalysis | Avoids chemical oxidants/reductants, high control over reactivity, tunable selectivity. nih.govazom.com | Regioselective C-H carboxylation of pyridines. nih.gov |

Integration of Flow Chemistry and Automation in Synthesis

The integration of flow chemistry and automation holds immense potential for the synthesis of this compound, offering significant improvements in efficiency, safety, and scalability over traditional batch processing. amazonaws.com Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

This level of control can lead to higher yields, reduced byproduct formation, and improved safety, particularly when handling hazardous reagents or exothermic reactions. amazonaws.com The synthesis of various pharmaceutical ingredients has been successfully translated to flow processes, demonstrating the technology's robustness. nih.gov For the synthesis of this compound, a multi-step sequence could be "telescoped" in a flow system, where the product of one reaction is immediately used as the substrate for the next, eliminating the need for manual workup and isolation of intermediates. mdpi.com

Furthermore, the coupling of flow reactors with automated systems and real-time analytical monitoring enables high-throughput experimentation and process optimization. Automated workflows have already been applied to discover and optimize reactions for pyridine functionalization. acs.org Such a platform could be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound, accelerating the development of an optimized process. The development of an automated platform that integrates both batch and flow reactions could offer the flexibility to handle a wide range of chemical transformations efficiently. mdpi.com

Advanced Computational Design of Functional Derivatives

Advanced computational chemistry and in silico modeling are set to play a pivotal role in the rational design of functional derivatives of this compound. These methods allow for the prediction of molecular properties, biological activities, and potential toxicities before a compound is ever synthesized in the lab, saving significant time and resources. nih.govmdpi.com

Structure-based drug design is a powerful approach where computational tools are used to design molecules that can bind effectively to a specific biological target, such as an enzyme or receptor. nih.gov Using techniques like molecular docking, researchers can simulate the interaction between a potential derivative and a target protein, predicting its binding affinity and mode. iajpr.comresearchgate.net This approach has been successfully used to design inhibitors for various therapeutic targets based on related heterocyclic scaffolds. nih.gov

In addition to predicting bioactivity, computational tools like Density Functional Theory (DFT) can be used to understand the electronic properties of molecules and predict their reactivity, guiding the development of new synthetic reactions. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be employed to evaluate the drug-like properties of designed derivatives at an early stage, helping to prioritize candidates with favorable pharmacokinetic profiles and low potential for toxicity. mdpi.comiajpr.com This integrated computational approach will accelerate the discovery of this compound derivatives with tailored functionalities for applications in medicine and materials science.

| Computational Technique | Application in Derivative Design | Research Example |

| Molecular Docking | Predicting binding affinity and interaction with biological targets. researchgate.net | Identifying binding modes of isonicotinic acid derivatives with protein targets. iajpr.comresearchgate.net |

| Density Functional Theory (DFT) | Calculating electron population to predict reaction sites. nih.gov | Understanding regioselectivity in the carboxylation of pyridines. nih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. iajpr.com | Screening of nicotinic acid derivatives for drug-like properties. nih.goviajpr.com |

| Structure-Based Design | Rational design of potent and selective inhibitors. | Design of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as PKMYT1 inhibitors. nih.gov |

Expanding Applications in Green and Sustainable Chemistry Initiatives

Future research on this compound will increasingly align with the principles of green and sustainable chemistry. This involves not only developing eco-friendly synthetic methods but also exploring applications that contribute to sustainability.

A key focus will be the use of renewable feedstocks and environmentally benign solvents. Research into the synthesis of pyridines from bio-based resources like ethanol (B145695) is an emerging area. researchgate.net The use of water as a solvent for reactions, such as the amination of 2-chloronicotinic acid, has been shown to be a viable and green alternative to volatile organic solvents. researchgate.net

Another important aspect of green chemistry is atom economy, which is maximized in multicomponent reactions (MCRs) that incorporate most or all of the atoms from the starting materials into the final product, thus minimizing waste. nih.govresearchgate.net Electrosynthesis is also considered a green technology because it replaces chemical reagents with electricity, a potentially renewable resource, thereby reducing the generation of chemical waste. acs.org

The use of carbon dioxide (CO2) as a C1 building block for carboxylation reactions is a particularly attractive green chemistry strategy. nih.gov Developing catalytic systems that can efficiently incorporate CO2 into the pyridine ring to synthesize isonicotinic acid derivatives not only utilizes a greenhouse gas but also provides a sustainable route to valuable chemical products. chemistryviews.org Exploring the potential of this compound and its derivatives as catalysts, ligands for green chemical transformations, or components in sustainable materials like biodegradable polymers could further expand its role in green chemistry initiatives. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.